(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methyl-3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule featuring a pyrrolone core with various substituents, including dichlorophenyl, furan, methyl, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The dichlorophenyl, furan, methyl, nitro, and phenyl groups are introduced through various substitution reactions, often involving halogenation, nitration, and Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, HBr) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar dichlorophenyl group and are used in the production of dyes and herbicides.
Other Pyrrolones: Compounds with a pyrrolone core but different substituents can have varying properties and applications.
Uniqueness
The unique combination of substituents in (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE gives it distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C28H18Cl2N2O4 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-(4-methyl-3-nitrophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H18Cl2N2O4/c1-17-7-9-21(16-25(17)32(34)35)31-26(18-5-3-2-4-6-18)15-20(28(31)33)13-22-10-12-27(36-22)19-8-11-23(29)24(30)14-19/h2-16H,1H3/b20-13+ |
InChI Key |
WGOHCUBNQGIMCZ-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C2=O)C5=CC=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C2=O)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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